3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Overview
Description
3-Azabicyclo[331]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield carbonyl compounds, while reduction reactions produce reduced forms of the original compound.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds . Its bicyclic structure allows it to interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 9-Azabicyclo[3.3.1]Nonane-9-Acetic Acid, 3-(Ethoxycarbonyl)-7-Oxo-, Ethyl Ester
- Hexahydro-8-hydroxy-2,6-Methano-2H-quinolizin-3(4H)-one Hydrochloride Salt
Uniqueness
3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 9-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(19)17-9-11-6-5-7-12(10-17)13(11)8-14(18)20-4/h11-13H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDQHRIIKVEFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143785 | |
Record name | Methyl 3-[(1,1-dimethylethoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-9-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198466-22-6 | |
Record name | Methyl 3-[(1,1-dimethylethoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-9-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198466-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(1,1-dimethylethoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-9-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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